molecular formula C17H14N2O4S B6581709 N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1210357-44-0

N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B6581709
CAS RN: 1210357-44-0
M. Wt: 342.4 g/mol
InChI Key: UNOQVQZJXOFGTM-UHFFFAOYSA-N
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Description

  • Thiophene : A five-membered heterocyclic ring containing a sulfur atom at position 1. Thiophene derivatives have significant applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular formula of N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is C~17~H~14~N~3~O~2~S~1~ . Its molecular weight is approximately 327 g/mol . The compound’s structure includes the thiophene, oxazole, and benzodioxine moieties. Further characterization using techniques like NMR, IR, and mass spectrometry would provide additional insights .


Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 211–213°C .

Scientific Research Applications

Crystallography

The compound has been studied in the field of crystallography . The crystal structure of the compound was determined using X-ray diffraction techniques . The compound crystallizes in the monoclinic system with space group P2_1 .

Synthetic Chemistry

The compound can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles .

Acetylcholinesterase Inhibition

The compound has been evaluated as an inhibitor of acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of nerve impulse transmission at cholinergic synapses. Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease .

Drug Design

The compound has been used in the design of new drugs . The structure of the compound was used for de-novo design to find new candidates that act as inhibitors of AChE .

Bioinformatics

The compound has been studied using bioinformatic design as an acetylcholinesterase inhibitor . Molecular docking models of the ligand-AChE complexes suggest that the compound is located on the periphery of the AChE active site .

Natural Products Chemistry

Isoxazole rings, such as the one present in this compound, are found in natural products like ibotonic acid, an active constituent of the psychotropic fly agaric mushroom Amanita muscaria . These compounds act as ionotropic and metabotropic (G-protein linked) glutamate receptor subtypes .

properties

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c20-17(15-10-21-12-4-1-2-5-13(12)22-15)18-9-11-8-14(23-19-11)16-6-3-7-24-16/h1-8,15H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOQVQZJXOFGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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